![molecular formula C18H25NO2 B467206 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide CAS No. 497087-16-8](/img/structure/B467206.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

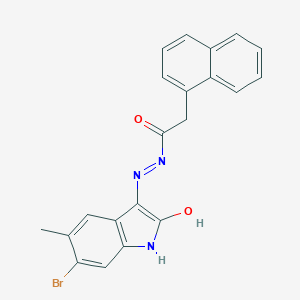

“N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide” is a chemical compound with the molecular formula C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide” consists of a cyclohexene ring attached to an ethyl group, which is further attached to an acetamide group . The acetamide group is substituted with a 4-methoxyphenyl group .Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is involved in chemoselective acetylation processes, crucial for the synthesis of intermediates in the production of various pharmaceuticals. For instance, chemoselective monoacetylation of amino groups, as seen in the synthesis of N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, uses similar acetamide derivatives. Vinyl acetate has proven to be an effective acyl donor in these reactions due to its irreversible reaction nature and kinetic control, highlighting the significance of acetamide derivatives in facilitating these chemically selective transformations (Magadum & Yadav, 2018).

Pharmacological Potential Acetamide derivatives, akin to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide, have been synthesized and evaluated for their pharmacological properties. Studies on compounds such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to specific functional groups present in the phenoxy nucleus, indicating the broad therapeutic potential of acetamide derivatives in medicinal chemistry (Rani et al., 2016).

Antimicrobial and Cytotoxic Activities The antimicrobial and cytotoxic activities of carbazole derivatives, including N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, have been extensively studied. These compounds exhibit notable antimicrobial properties against various bacterial and fungal strains and have been evaluated for their cytotoxic effects, demonstrating the utility of acetamide derivatives in developing new antimicrobial agents with potential applications in treating infectious diseases (Kaplancıklı et al., 2012).

Anticancer and Anti-inflammatory Applications Acetamide derivatives are also investigated for their anticancer and anti-inflammatory properties. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has revealed compounds with significant anticancer and anti-inflammatory activities, particularly against breast cancer and neuroblastoma cell lines. These findings underscore the potential of acetamide derivatives in oncology and inflammation-related therapeutic development (Rani et al., 2014).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-15-8-10-17(11-9-15)21-14-18(20)19-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVAOBXGGSUBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)

![2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467189.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B467203.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)

![3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B467269.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)

![4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide](/img/structure/B467311.png)

![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)

![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)

![Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate](/img/structure/B467383.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea](/img/structure/B467390.png)

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)